molecular formula C13H10ClN3O5S B3966405 4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzamide

4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzamide

Cat. No.: B3966405
M. Wt: 355.75 g/mol
InChI Key: AYICMMRAXDUGGO-UHFFFAOYSA-N
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Description

4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a sulfamoylbenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzamide typically involves the reaction of 4-chloro-N-hydroxybenzamide with 2-nitrophenylacetyl chloride . The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol and catalysts to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxyl-substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The nitrophenyl and sulfamoyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-nitrophenyl)benzamide
  • 4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzoic acid
  • 4-chloro-N-(2-nitrophenyl)-3-sulfamoylaniline

Uniqueness

4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzamide is unique due to the presence of both the nitrophenyl and sulfamoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(2-nitrophenyl)-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c14-9-6-5-8(7-12(9)23(15,21)22)13(18)16-10-3-1-2-4-11(10)17(19)20/h1-7H,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYICMMRAXDUGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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